3-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione
Description
Introduction to 3-(4-Chlorophenyl)-1,5,6,7-Tetrahydro-2H-CyclopentaThieno[2,3-d]Pyrimidine-2,4(3H)-Dione
Historical Context and Development
The development of thienopyrimidine derivatives began in the early 21st century, with foundational work on their antibacterial and anticancer properties. The specific incorporation of a cyclopenta ring system, as seen in this compound, gained prominence after 2019, when researchers demonstrated that fused cyclopenta-thienopyrimidine cores improve binding affinity to microbial targets such as Helicobacter pylori’s respiratory complex I. The 4-chlorophenyl substitution at position 3 was first reported in a 2024 study exploring structure-activity relationships (SAR) of thienotriazolopyrimidines, where electron-withdrawing groups like chlorine enhanced cytotoxicity against MCF-7 breast cancer cells.
Key milestones include:
- 2012 : Identification of thieno[2,3-d]pyrimidinediones as gram-positive antibacterial agents.
- 2019 : Optimization of reductive amination protocols for thienopyrimidinone derivatives, enabling efficient synthesis of analogs.
- 2024 : Demonstration that cyclopentathieno[2,3-d]pyrimidinones with aryl substituents exhibit nanomolar potency against cancer cell lines.
Nomenclature and Structural Classification
The compound’s systematic name follows IUPAC guidelines for fused polycyclic systems:
- Core structure : The bicyclic system comprises a thieno[2,3-d]pyrimidine-2,4-dione (a thiophene fused to a pyrimidinedione at positions 2 and 3).
- Ring fusion : A cyclopenta ring is annulated to the thienopyrimidine, creating a tricyclic system.
- Substituents : A 4-chlorophenyl group is attached at position 3 of the pyrimidinedione.
Structural Classification :
The cyclopenta ring introduces conformational constraints, while the 4-chlorophenyl group contributes to hydrophobic interactions in biological targets.
Significance in Medicinal Chemistry Research
This compound’s significance stems from two key areas:
Antibacterial Applications
Thienopyrimidines inhibit bacterial targets such as TrmD (tRNA methyltransferase) and respiratory complex I. The 4-chlorophenyl moiety enhances membrane permeability, as demonstrated in analogs showing activity against methicillin-resistant Staphylococcus aureus (MRSA) at 2–16 mg/L.
Properties
IUPAC Name |
11-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c16-8-4-6-9(7-5-8)18-14(19)12-10-2-1-3-11(10)21-13(12)17-15(18)20/h4-7H,1-3H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVSBJKLTXTKKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 4-chlorobenzaldehyde with thiophene derivatives under acidic or basic conditions to form the intermediate compounds, which are then subjected to further cyclization and functionalization to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Luteinizing Hormone-Releasing Hormone (LHRH) Antagonism
Research has demonstrated that derivatives of thieno[2,3-d]pyrimidine-2,4-dione can act as potent antagonists for the LHRH receptor. For instance, a closely related compound showed high binding affinity and potent in vitro activity against the human LHRH receptor with IC(50) values as low as 0.06 nM. This suggests that the thieno[2,3-d]pyrimidine-2,4-dione core is effective for developing new non-peptide LHRH antagonists that could be used in treating hormone-dependent conditions such as prostate cancer and endometriosis .
Anticancer Activity
The compound's structural features allow it to inhibit various cancer cell lines effectively. Studies have indicated that thieno[2,3-d]pyrimidine derivatives exhibit cytotoxic effects against different cancer types by inducing apoptosis and inhibiting proliferation pathways . The ability to modify substituents on the core structure enhances its selectivity and potency.
Antimicrobial Properties
Recent investigations into related thieno[2,3-d]pyrimidine compounds have shown promising antimicrobial activities against both gram-positive and gram-negative bacteria. These findings suggest potential applications in developing new antibiotics or adjunct therapies for resistant bacterial strains .
Case Study 1: Development of LHRH Antagonists
A study focused on synthesizing a series of thieno[2,3-d]pyrimidine-2,4-dione derivatives led to the identification of a highly potent LHRH antagonist (compound 9k). This compound was shown to suppress plasma LH levels significantly in animal models after oral administration . The molecular modeling studies suggested that specific side chains could enhance binding affinity through intramolecular interactions.
Case Study 2: Anticancer Screening
In another research initiative, several thieno[2,3-d]pyrimidine derivatives were screened against various cancer cell lines. The results indicated that modifications on the 4-chlorophenyl group significantly impacted the anticancer activity. Compounds with electron-withdrawing groups exhibited enhanced potency compared to their electron-donating counterparts .
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Predicted or inferred from analogs; †Estimated based on structural similarity.
Key Observations :
- Substituent Diversity : The target compound’s 4-chlorophenyl group is retained in most analogs (e.g., ), suggesting its role as a pharmacophore. Sulfanyl (e.g., ) or benzyl groups (e.g., ) at position 2 modulate steric and electronic properties.
- Lipophilicity : High logP values (5.0–6.0) across analogs indicate poor aqueous solubility, a challenge for bioavailability.
Key Observations :
- The target compound’s synthesis () shares similarities with other thienopyrimidines, utilizing aromatic aldehyde condensations.
- Cyclocondensation methods () achieve higher yields (>80%) compared to multi-step routes (46–86% in ), highlighting efficiency in ring-closure strategies.
Physicochemical and ADMET Properties
- Solubility : The target compound’s predicted logSw (-6.33 in analogs ) indicates poor aqueous solubility, necessitating formulation optimization.
- Metabolic Stability: Pyrano-fused analogs () with dimethyl groups may resist oxidative metabolism better than cyclopenta derivatives.
- Toxicity: High lipophilicity (logP >5) raises concerns about off-target effects, a common issue in thienopyrimidine scaffolds .
Biological Activity
3-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer and antiviral activities, supported by various studies and data.
- Molecular Formula : C15H11ClN2O2S
- Molecular Weight : 318.78 g/mol
- CAS Number : 685840
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance:
- In vitro Studies : The compound exhibited significant cytotoxicity against colorectal cancer cell lines (HCT-116 and SW480) and breast cancer cell lines (MCF-7 and SKBR3). The IC50 values ranged from 3.83 to 11.94 μM, demonstrating superior activity compared to standard chemotherapeutics like erlotinib and doxorubicin .
Table 1: Cytotoxicity of this compound
The anticancer activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in tumor growth:
- EGFR Inhibition : The compound demonstrated significant inhibition of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. This inhibition leads to reduced proliferation of cancer cells and induces apoptosis .
Antiviral Activity
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess antiviral activity:
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Study on Thienopyrimidine Derivatives : A series of thienopyrimidine derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that modifications in the thieno structure significantly enhanced cytotoxicity and selectivity towards cancer cells while minimizing toxicity towards normal cells .
- Antioxidant Properties : Another study assessed the antioxidant potential of thieno derivatives in red blood cells exposed to toxic agents. The results showed that these compounds could mitigate oxidative stress-induced damage in erythrocytes, indicating potential protective effects beyond their anticancer activities .
Q & A
Q. Q1. What are optimal synthetic routes for high-yield preparation of this compound?
The compound can be synthesized via cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives with aldehydes, followed by heterocyclization. Key steps include refluxing in ethanol and glacial acetic acid/DMSO to achieve yields >80%. Characterization via -/-NMR and IR spectroscopy is critical to confirm cyclization and substituent positions .
Q. Q2. How should researchers validate structural purity post-synthesis?
Use multi-nuclear NMR (, ) to verify backbone integrity and substituent placement. IR spectroscopy confirms functional groups (e.g., C=O at ~1700 cm). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Cross-reference spectral data with synthetic intermediates (e.g., azomethine derivatives) to rule out side products .
Biological Activity & Assay Design
Q. Q3. What cell lines and culture conditions are suitable for evaluating anticancer activity?
Use cancer cell lines like MCF-7 (breast, DMEM medium), A549 (lung, RPMI-1640), and PC-3 (prostate, Ham’s F-12) with 10% FBS and 5% CO. Include primary cells (e.g., HL-7702 hepatocytes) as non-cancerous controls. Dose-response curves (0.1–100 µM, 48–72 h) with MTT assays are standard for IC determination .
Q. Q4. How to address discrepancies between in vitro potency and in vivo efficacy?
Evaluate pharmacokinetic parameters (solubility, metabolic stability). Poor bioavailability may require prodrug strategies or formulation optimization (e.g., nanocarriers). Cross-validate results using orthotopic or patient-derived xenograft models .
Advanced Methodologies
Q. Q5. What computational tools predict binding modes for structure-activity relationships (SAR)?
AutoDock4 with flexible sidechain docking is effective for modeling interactions with targets like tyrosinase or kinases. Use PDB structures (e.g., 2Y9X for tyrosinase) and validate docking poses with molecular dynamics simulations .
Q. Q6. How to identify key structural features driving bioactivity?
Compare analogs with varying substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl). Anti-tyrosinase activity in suggests electron-withdrawing groups enhance inhibition. Use 3D-QSAR or pharmacophore modeling to map steric/electronic requirements .
Mechanistic & Solubility Challenges
Q. Q7. What assays elucidate enzyme inhibition mechanisms?
Kinetic assays (e.g., Lineweaver-Burk plots) distinguish competitive/non-competitive inhibition. For tyrosinase, monitor L-DOPA oxidation spectrophotometrically (λ = 475 nm). Confirm reversibility via dialysis or substrate competition .
Q. Q8. How to improve solubility for in vivo studies without compromising activity?
Introduce polar substituents (e.g., hydroxyl, amine) or use co-solvents (DMSO/ethanol ≤1% v/v). Amorphous solid dispersions with polymers (e.g., PVP) enhance dissolution. Balance lipophilicity (logP 2–4) to maintain membrane permeability .
Data Analysis & Optimization
Q. Q9. How to resolve contradictions in SAR data across studies?
Re-evaluate assay conditions (e.g., ATP concentration in kinase assays). Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). Meta-analysis of substituent effects across analogs can clarify trends .
Q. Q10. What scale-up strategies maintain yield and purity?
Optimize stoichiometry (1:1.2 molar ratio of amine to aldehyde) and use high-boiling solvents (e.g., DMF) for uniform heating. Monitor reaction progress via TLC and isolate products via column chromatography (silica gel, ethyl acetate/hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
